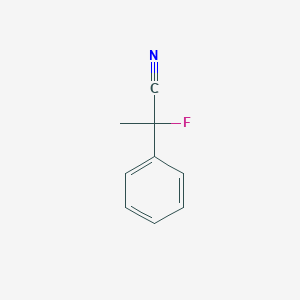

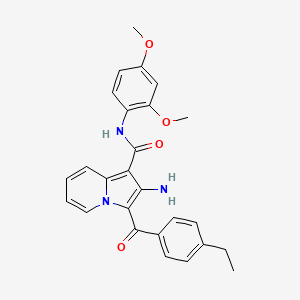

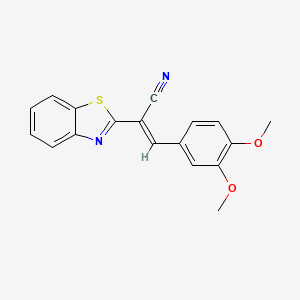

![molecular formula C18H20N2O5S B2839498 N-(2H-1,3-benzodioxol-5-yl)-N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide CAS No. 2034536-56-4](/img/structure/B2839498.png)

N-(2H-1,3-benzodioxol-5-yl)-N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with a benzo[d][1,3]dioxol-5-yl moiety have been studied for their anticancer properties . They are often designed based on the activity of indoles against various cancer cell lines .

Synthesis Analysis

While the specific synthesis process for your compound is not available, similar compounds have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of similar compounds consists of a 1,3-benzodioxole ring system and two thiophene rings . These substituent rings represent a donor–linker–acceptor conjugated system .Aplicaciones Científicas De Investigación

Anticancer Activity

- Functionalized Sulfur-Containing Heterocyclic Analogs : Compounds similar to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide have demonstrated potential in cancer treatment. A study found that hydroxyl-containing benzo[b]thiophene analogs showed selective antiproliferative activity against laryngeal cancer cells. These compounds enhanced antioxidant enzyme activity and reduced ROS production, correlated with their antiproliferative effect. They also induced apoptosis and cell cycle arrest in cancer cells, suggesting their potential in combinational chemotherapy (Haridevamuthu et al., 2023).

Synthesis and Characterization

- Novel Copper-Catalyzed Coupling Reactions : In the synthesis and characterization of complex organic compounds, copper-catalyzed reactions involving (hetero)aryl chlorides and amides have been important. A study involving Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst showed efficient Goldberg amidation with various (hetero)aryl chlorides and amides (De, Yin & Ma, 2017).

Organic Synthesis Applications

- Acid-Catalyzed Rearrangement for Synthesis : The compound's structure lends itself to novel synthetic routes. For instance, acid-catalyzed rearrangement of certain oxiranes leads to the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the compound's relevance in the development of new synthetic methodologies (Mamedov et al., 2016).

Drug Design and Development

- Anti-HIV Agents : Compounds structurally similar to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide have been explored for their potential in treating HIV. A study synthesized 5-alkyl-6-(benzo[d][1,3]dioxol-5-alkyl)-2-mercaptopyrimidin-4(3H)-ones, which showed high activity against the HIV-1 strain, indicating the relevance of such structures in the development of new antiviral drugs (Li et al., 2020).

Mecanismo De Acción

Target of Action

It is known that similar compounds have shown activity against various cancer cell lines .

Mode of Action

The compound interacts with its targets, leading to changes in the cellular processes. For instance, similar compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Result of Action

The compound’s action results in molecular and cellular effects such as cell cycle arrest and apoptosis . These effects contribute to its potential anticancer activity.

Propiedades

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c21-7-4-12(13-5-8-26-10-13)3-6-19-17(22)18(23)20-14-1-2-15-16(9-14)25-11-24-15/h1-2,5,8-10,12,21H,3-4,6-7,11H2,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVBAXNJCGTCDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(CCO)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

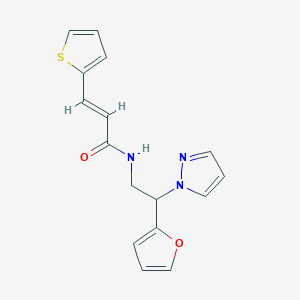

![N-(3-methoxyphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2839423.png)

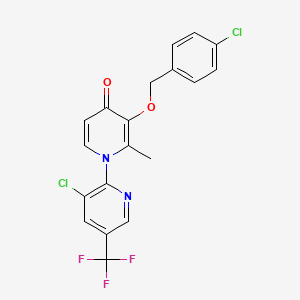

![1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2839424.png)

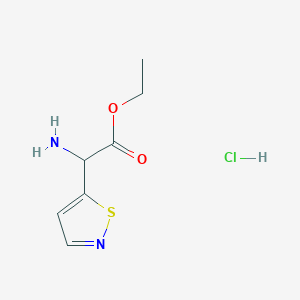

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2839426.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2839432.png)

![Methyl 5-[(2,3,4,5,6-pentachlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B2839437.png)